molecular formula C16H11BrO2 B2832885 (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone CAS No. 303145-25-7

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B2832885
CAS No.: 303145-25-7
M. Wt: 315.166
InChI Key: YJDPYIDFDKPFDU-UHFFFAOYSA-N
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Description

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .

Mode of Action

For instance, some benzofuran derivatives have been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .

Biochemical Pathways

Benzofuran compounds have been associated with various biological activities, suggesting they may influence multiple pathways . For example, some benzofuran derivatives have shown anti-hepatitis C virus activity, indicating they may affect viral replication pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds have been reported to exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .

Action Environment

It’s known that the biological activities of benzofuran compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Preparation Methods

The synthesis of (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone typically involves the bromination of 3-methylbenzofuran followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications, including:

Comparison with Similar Compounds

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(5-bromo-3-methyl-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDPYIDFDKPFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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